

"Apoptosis inducer 33" structural activity relationship

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Compound of Interest

Compound Name: Apoptosis inducer 33

Cat. No.: B15562968

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An In-Depth Technical Guide on the Structure-Activity Relationship of Apoptosis Inducer 20
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Apoptosis Inducer 20, a novel and potent anti-proliferative agent. This document details the core mechanism of action, summarizes quantitative biological data, provides detailed experimental protocols, and visualizes key cellular pathways and workflows. Apoptosis Inducer 20 belongs to the class of indolic benzenesulfonamides and has demonstrated significant potential in preclinical cancer research.^[1]

Core Mechanism of Action

Apoptosis Inducer 20 functions as an anti-mitotic agent, exerting its anti-cancer effects through a well-defined mechanism.^[2] The primary mode of action involves the disruption of microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division.^{[3][4]} This interference leads to a cascade of cellular events, beginning with cell cycle arrest at the G2/M phase and culminating in programmed cell death, or apoptosis, through the intrinsic pathway.^[1]
^[5]

The key steps in the mechanism of action are:

- **Tubulin Binding:** Apoptosis Inducer 20 is believed to bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules.^[2]

- **G2/M Cell Cycle Arrest:** The disruption of microtubule formation activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that halts the cell cycle at the G2/M transition until all chromosomes are properly attached to the mitotic spindle.[2] This arrest is characterized by an increase in the levels of mitotic markers such as Mitotic Protein Monoclonal 2 (MPM2) and Cyclin B1.[2]
- **Induction of Intrinsic Apoptosis:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is supported by the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2.[2] This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the formation of the apoptosome.[6]
- **Caspase Activation:** The apoptosome activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases, primarily caspase-3 and caspase-7.[1][2] These effector caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

Structure-Activity Relationship (SAR) of Indolic Benzenesulfonamide Analogs

The core structure of this class of compounds consists of an indole ring linked to a benzenesulfonamide group.[1] A study evaluating 34 novel indolic benzenesulfonamides has provided key insights into the structural features that govern their anti-proliferative activity.[1]

Key SAR Insights:

- **Benzenesulfonamide Substitutions:** The presence of three methoxy groups on the benzenesulfonamide ring is a critical determinant for high potency.[1]
- **Sulfonamide Nitrogen Substitution:** Methylation of the sulfonamide nitrogen, as seen in Apoptosis Inducer 20 (Analog 12 in the referenced study), leads to a significant enhancement in anti-proliferative activity.[1]

Data Presentation

The following table summarizes the structure-activity relationship data for a selection of Apoptosis Inducer 20 analogs. The anti-proliferative activity is presented as the half-maximal

inhibitory concentration (IC50) or growth inhibitory (GI50) values. The most active derivatives exhibit GI50 values in the low nanomolar range.^[4]

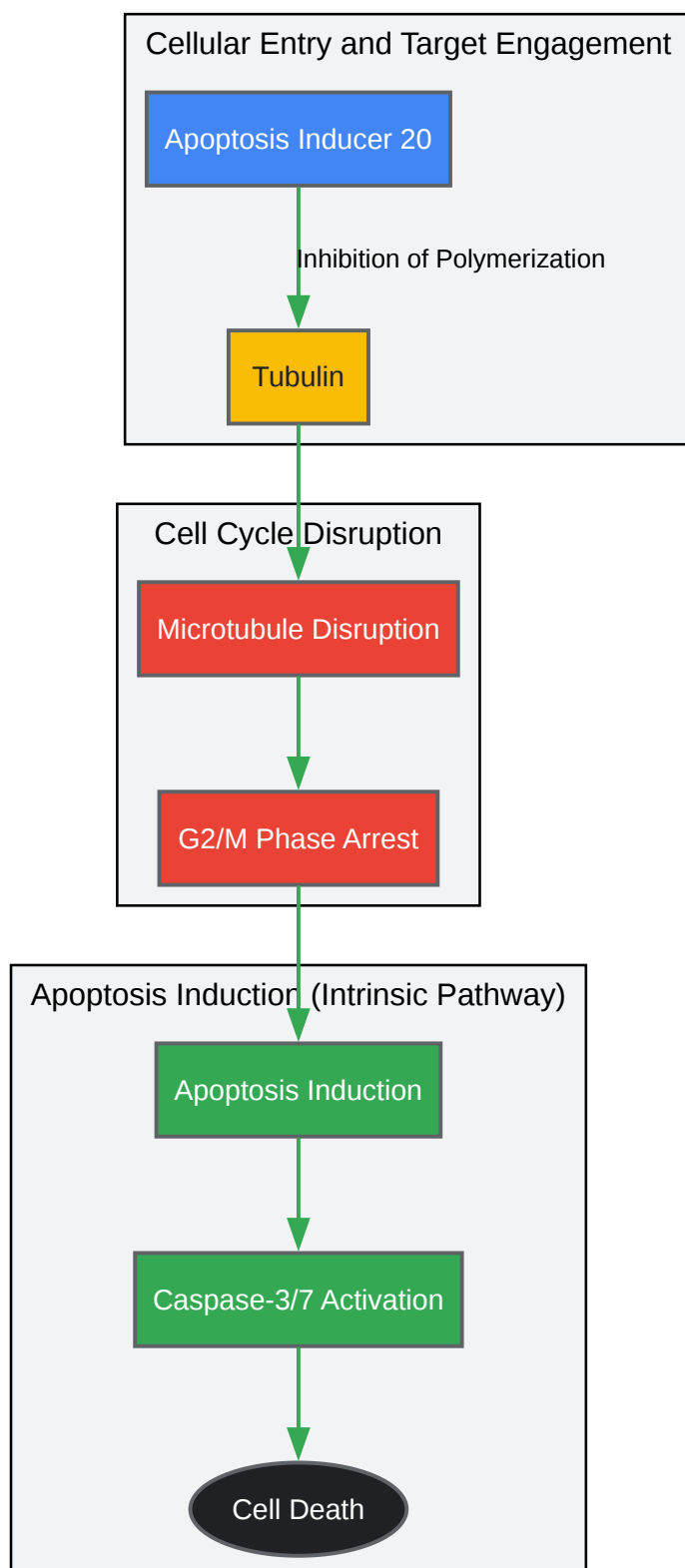
Compound ID (Analog)	Indole Substituent	Benzenesulfonamide Substituent	Sulfonamide Nitrogen Substituent	Anti-proliferative Activity (GI50, nM)
Apoptosis Inducer 20 (Analog 12)	Unsubstituted	3,4,5-trimethoxy	Methyl	1.7 - 109 ^[4]
Analog A	Unsubstituted	4-methoxy	Hydrogen	Lower Potency
Analog B	5-Fluoro	3,4,5-trimethoxy	Hydrogen	High Potency
Analog C	Unsubstituted	Unsubstituted	Methyl	Lower Potency

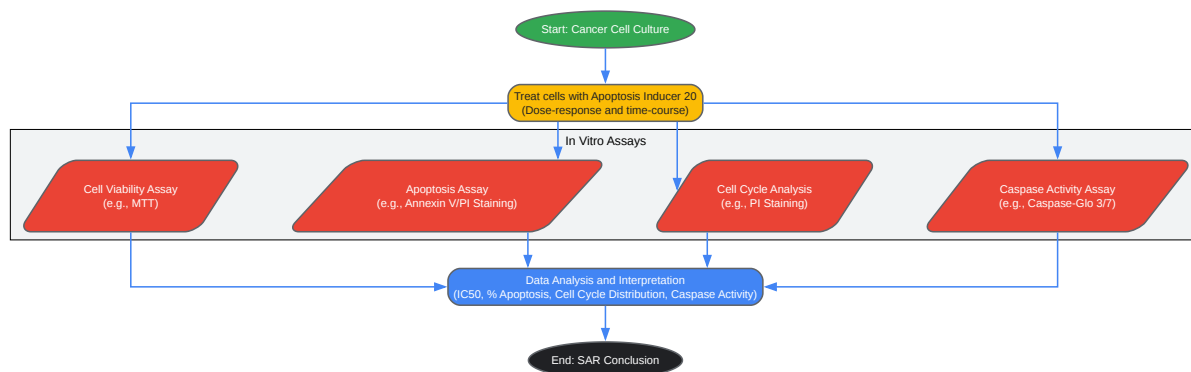
Note: This table is a representative summary based on the described SAR. Specific IC50 values for each analog against various cell lines would require access to the full dataset from the primary literature.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of Apoptosis Inducer 20 and a general experimental workflow for its characterization.





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